molecular formula C19H17N5O4 B11660986 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660986
M. Wt: 379.4 g/mol
InChI Key: DVRMIHPQEIXMQP-UDWIEESQSA-N
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Description

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-ethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine hydrate and 3-ethoxyphenylhydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are often elucidated through detailed biochemical and structural studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chloro-3-nitrobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and nitro groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

DVRMIHPQEIXMQP-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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